N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine
Overview
Description
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine is an organic compound with the molecular formula C68H50N4. It is known for its application as a hole transport material in organic light-emitting diodes (OLEDs). This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable material in the field of organic electronics .
Mechanism of Action
Target of Action
The primary target of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine, also known as N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine), is the electron transport layer in organic light-emitting diodes (OLEDs) .
Mode of Action
This compound is a derivative of triarylamines and has a skeleton of two joined triarylamines with two diphenylamine as pending units . It is electron-rich and is commonly used as a hole-injection layer (HIL) material in OLED devices . It effectively modifies the cathode surface and facilitates the collection of the holes to the electrode .
Biochemical Pathways
The compound plays a crucial role in the electron transport pathway in OLEDs. It blocks electrons from across the interface, which is essential for high-efficiency operation of the OLEDs .
Result of Action
The result of the compound’s action is the efficient operation of OLEDs. It enhances the luminance and current efficiency of the devices . For instance, in one device structure, it achieved a maximum luminance of 11,080 cd/m², a maximum current efficiency of 7.67 cd/A, and a maximum EQE of 5.15% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine typically involves a multi-step process. One common method includes the reaction of 4-bromo-N,N-diphenylaniline with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated derivatives .
Scientific Research Applications
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine has a wide range of applications in scientific research:
Chemistry: Used as a hole transport material in OLEDs, enhancing the efficiency and stability of these devices.
Biology: Investigated for its potential use in biosensors due to its electrochemical properties.
Medicine: Explored for its role in drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
Uniqueness
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine stands out due to its high thermal stability and superior charge transport properties. Compared to similar compounds, it offers better performance in OLEDs and other organic electronic devices, making it a preferred choice for researchers and manufacturers .
Properties
IUPAC Name |
4-N-naphthalen-1-yl-4-N-[4-[4-[N-naphthalen-1-yl-4-(N-phenylanilino)anilino]phenyl]phenyl]-1-N,1-N-diphenylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(56-25-7-2-8-26-56)59-43-47-63(48-44-59)71(67-33-17-21-53-19-13-15-31-65(53)67)61-39-35-51(36-40-61)52-37-41-62(42-38-52)72(68-34-18-22-54-20-14-16-32-66(54)68)64-49-45-60(46-50-64)70(57-27-9-3-10-28-57)58-29-11-4-12-30-58/h1-50H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRQJAJPCXJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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